2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid
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Overview
Description
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a complex organic compound featuring both benzoic acid and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-propyl-2,6-diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Coupling with Benzoic Acid Derivative: The pyrimidine intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group at the desired position on the benzoic acid ring.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.
Signal Pathways: It may interfere with cellular signaling pathways, particularly those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.
4-Propyl-2,6-diaminopyrimidine: A precursor in the synthesis of the target compound.
Uniqueness: 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is unique due to its combined structural features of both benzoic acid and pyrimidine, which confer distinct chemical reactivity and biological activity not seen in simpler analogs.
Biological Activity
2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a hydroxyl group and a dihydropyrimidine moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 2-hydroxybenzoic acid derivatives. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. The IC50 values for related compounds range from 3.0 µM to 5.85 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A (related structure) | MCF-7 | 3.0 | |
Compound B (related structure) | HepG2 | 5.85 | |
Compound C (benzoic acid derivative) | A549 | 21.3 |
Antimicrobial Activity
The antimicrobial properties of similar benzoic acid derivatives have been explored, showing effectiveness against various bacterial strains. These compounds often exhibit broad-spectrum activity due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic pathways.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as inhibitors of specific enzymes such as cyclooxygenases (COX). In vitro studies have demonstrated that certain benzoic acid derivatives possess selective COX-2 inhibitory activity with selectivity indices greater than 3.46, suggesting potential applications in anti-inflammatory therapies .
Table 2: Enzyme Inhibition Profiles
Compound Name | Enzyme Target | Inhibition Type | Reference |
---|---|---|---|
Compound D | COX-2 | Selective Inhibition | |
Compound E | 5-Lipoxygenase | Competitive Inhibition |
Case Studies
- Case Study on Anticancer Effects : A study evaluated the cytotoxicity of various benzoic acid derivatives in human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with notable effects observed at concentrations as low as 5 µM .
- Case Study on Enzyme Activity : Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives, revealing that certain compounds could effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation in animal models .
Properties
IUPAC Name |
2-hydroxy-5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-8-7-12(19)17-14(15-8)16-9-4-5-11(18)10(6-9)13(20)21/h4-7,18H,2-3H2,1H3,(H,20,21)(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZFTALUCBINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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